

# Comparative Clinical Efficacy of Sultamicillin and Cefaclor in Pediatric Acute Otitis Media

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Sultamicillin hydrochloride*

Cat. No.: *B15175048*

[Get Quote](#)

A detailed analysis of clinical trial data comparing the therapeutic outcomes of sultamicillin and cefaclor in the management of acute otitis media in children.

This guide provides a comprehensive comparison of the clinical outcomes, safety profiles, and microbiological efficacy of sultamicillin and cefaclor in the treatment of acute otitis media (AOM) in a pediatric population. The data presented is derived from a key comparative clinical study to inform researchers, scientists, and drug development professionals.

## Mechanism of Action

Sultamicillin is a prodrug that consists of ampicillin and the beta-lactamase inhibitor sulbactam. [1][2][3] Upon oral administration, it is hydrolyzed to release ampicillin and sulbactam in a 1:1 molar ratio.[3] Ampicillin, a beta-lactam antibiotic, inhibits the synthesis of the bacterial cell wall by binding to penicillin-binding proteins (PBPs), which are essential for the final step of peptidoglycan synthesis.[1][2][4] Sulbactam irreversibly inhibits many beta-lactamase enzymes produced by penicillin-resistant bacteria, thereby protecting ampicillin from degradation and extending its antibacterial spectrum.[1][3][4]

Cefaclor is a second-generation cephalosporin antibiotic.[5][6] Similar to ampicillin, its bactericidal action results from the inhibition of bacterial cell wall synthesis by binding to PBPs. [5][6][7][8] This disruption of the cell wall's structural integrity leads to bacterial cell lysis and death.[6][8] Cefaclor is effective against a range of Gram-positive and some Gram-negative bacteria and exhibits enhanced stability against beta-lactamases compared to first-generation cephalosporins.[6]

## Clinical Outcomes: A Comparative Analysis

An open, comparative study provides key insights into the relative efficacy of sultamicillin and cefaclor in treating pediatric AOM. The study enrolled children aged 6 months to 12 years diagnosed with bacterial otitis media.[9]

### Data Presentation

| Clinical Outcome              | Sultamicillin (n=30) | Cefaclor (n=30)     |
|-------------------------------|----------------------|---------------------|
| Cure Rate                     | 65.4%                | 65.5%               |
| Improvement Rate              | 34.6%                | 31.0%               |
| Treatment Failure             | 0%                   | 3.4% (1 patient)    |
| Pathogen Eradication          | 100%                 | 96.6% (all but one) |
| Adverse Events (Drug-Related) | 33.3%                | 40.0%               |
| Gastrointestinal Events       | 33.3%                | 36.7%               |
| Other Adverse Events          | 0%                   | 3.3% (urticaria)    |

### Experimental Protocols

The clinical investigation was an open comparative study involving 60 pediatric patients with AOM.[9]

- Patient Population: Children aged between 6 months and 12 years with a diagnosis of bacterial otitis media.[9]
- Treatment Arms:
  - Sultamicillin Group (n=30): Received 50 mg/kg of sultamicillin orally per day, administered in two divided doses for an average of 10 days.[9]
  - Cefaclor Group (n=30): Received 40 mg/kg of cefaclor orally per day, administered in three divided doses for an average of 11 days.[9]

- Clinical Assessment: Signs and symptoms, including earache, reddened eardrums, perforated eardrums, middle ear fluid, and hearing loss, were monitored throughout the treatment period.[9]
- Microbiological Assessment: Pathogen isolation and identification were performed to assess eradication rates.[9]
- Adverse Event Monitoring: The incidence and nature of any drug-related adverse events were recorded. For patients experiencing gastrointestinal side effects, the dosage was reduced by approximately 50%. [9]

## Visualizing the Comparison Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Workflow of the comparative clinical trial.

## Mechanism of Action: Sultamicillin<sup>®</sup>



[Click to download full resolution via product page](#)

Caption: Cefaclor's mechanism of action.

## Conclusion

Based on the available clinical data, both sultamicillin and cefaclor demonstrate comparable efficacy in the treatment of acute otitis media in children, with similar rates of clinical cure and improvement. [9] Sultamicillin was associated with a slightly lower incidence of drug-related adverse events, which were predominantly gastrointestinal in nature for both medications. [9] Notably, all pathogens in the sultamicillin group were eradicated, while there was one

instance of pathogen persistence in the cefaclor group. [9] The choice between these two agents may be guided by local resistance patterns, patient tolerability, and dosing frequency.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. mims.com [mims.com]
- 2. What is the mechanism of Sultamicillin Tosylate? [synapse.patsnap.com]
- 3. Sultamicillin - Wikipedia [en.wikipedia.org]
- 4. What is Sultamicillin Tosylate used for? [synapse.patsnap.com]
- 5. Cefaclor - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. What is the mechanism of Cefaclor? [synapse.patsnap.com]
- 7. Cefaclor | C15H14CIN3O4S | CID 51039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What is Cefaclor used for? [synapse.patsnap.com]
- 9. An open comparative study of the efficacy and safety of sultamicillin versus cefaclor in the treatment of acute otitis media in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Clinical Efficacy of Sultamicillin and Cefaclor in Pediatric Acute Otitis Media]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15175048#comparative-clinical-outcomes-of-sultamicillin-and-cefaclor-in-treating-otitis-media>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)